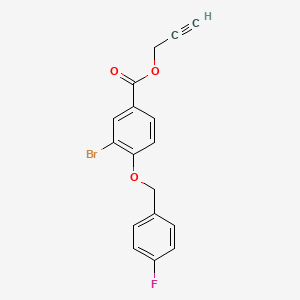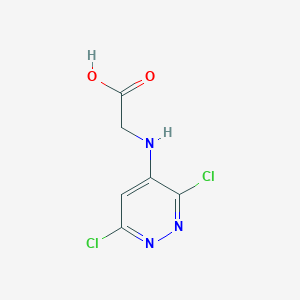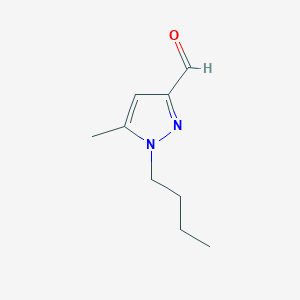
1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a thiophene group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carboxylic acid and methyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between thiophene-2-carboxylic acid and methyl acetoacetate in the presence of a base like sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the dihydropyridine ring.
Oxidation: The final step involves oxidation to introduce the keto group, yielding this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 1-Methyl-2-hydroxy-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid.
Substitution: Various substituted thiophene derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The thiophene ring and the keto group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the thiophene group, resulting in different chemical properties and biological activities.
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
Uniqueness: 1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both the thiophene and methyl groups, which enhance its chemical versatility and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H9NO3S |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
1-methyl-2-oxo-6-thiophen-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-12-8(9-3-2-4-16-9)5-7(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
SETSMCZMPWUNLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=CC1=O)C(=O)O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)


![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)

![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)


